molecular formula C36H43N5O8S B2656087 Fmoc-Arg(Pbf)-Gly-OH CAS No. 660846-80-0

Fmoc-Arg(Pbf)-Gly-OH

Cat. No. B2656087
CAS RN: 660846-80-0
M. Wt: 705.83
InChI Key: UQWAYVRPZYYLAX-LJAQVGFWSA-N
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Description

“Fmoc-Arg(Pbf)-Gly-OH” is a Fmoc-protected amino acid derivative that can be used to create arginine-containing peptides . The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl group (Pbf) can be easily cleaved by trifluoroacetic acid (TFA) .


Synthesis Analysis

A method for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis using N-butylpyrrolidinone (NBP) as solvent has been developed . The strategy involves in situ activation, where Fmoc-Arg(Pbf)-OH and OxymaPure dissolved in NBP are added to peptidyl-resin, allowed to reach 45 °C, then half the DIC is added and left for 30 min, followed by the other half and some extra Fmoc-Arg(Pbf)-OH .


Molecular Structure Analysis

The molecular formula of Fmoc-Arg(Pbf)-Gly-OH is C34H40N4O7S . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam .


Chemical Reactions Analysis

The cornerstone of the strategy for the safe introduction of Fmoc-Arg(Pbf)-OH in SPPS at 45 °C is to carry out in situ activation . This involves adding Fmoc-Arg(Pbf)-OH and OxymaPure dissolved in NBP to peptidyl-resin, allowing it to reach 45 °C, then adding half the DIC and leaving it for 30 min, followed by the other half and some extra Fmoc-Arg(Pbf)-OH .


Physical And Chemical Properties Analysis

The physical and chemical properties of Fmoc-Arg(Pbf)-Gly-OH include a molecular weight of 648.77 g/mol . It is a solid substance that is clearly soluble in DMSO .

Scientific Research Applications

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Arg(Pbf)-Gly-OH serves as a building block in SPPS, a widely used method for constructing peptides. The Fmoc group allows stepwise peptide elongation, while the Pbf group protects the arginine side chain. Researchers can incorporate Fmoc-Arg(Pbf)-Gly-OH into peptide sequences, enabling the synthesis of custom peptides for biological studies, drug development, and protein engineering .

Drug Discovery and Development

Peptides play a crucial role in drug discovery due to their specificity and low toxicity. Fmoc-Arg(Pbf)-Gly-OH contributes to the design of peptide-based drugs targeting various diseases, including cancer, infectious diseases, and metabolic disorders. Researchers can modify the peptide sequence by incorporating Fmoc-Arg(Pbf)-Gly-OH to enhance binding affinity, stability, and selectivity .

Biochemical Studies

Fmoc-Arg(Pbf)-Gly-OH is valuable for investigating protein-protein interactions, enzyme kinetics, and cellular signaling pathways. By incorporating this derivative into peptides, researchers can probe arginine-rich regions in proteins, study post-translational modifications, and explore protein function .

Peptide Mimetics and Foldamers

Researchers use Fmoc-Arg(Pbf)-Gly-OH to design peptide mimetics and foldamers—artificial structures that mimic peptide secondary structures. These molecules have applications in drug design, materials science, and nanotechnology. By modifying the peptide backbone, scientists create novel structures with specific properties .

Chemical Biology and Proteomics

Fmoc-Arg(Pbf)-Gly-OH contributes to chemical biology studies by enabling the synthesis of peptide probes. These probes can selectively label proteins, study protein localization, and investigate protein function. In proteomics, Fmoc-Arg(Pbf)-Gly-OH aids in peptide identification and quantification using mass spectrometry .

Peptide Vaccines and Immunotherapy

Peptide-based vaccines hold promise for cancer immunotherapy. Fmoc-Arg(Pbf)-Gly-OH can be incorporated into tumor-specific peptides to stimulate immune responses against cancer cells. These personalized vaccines may enhance antitumor immunity and improve patient outcomes .

Mechanism of Action

The mechanism of action of Fmoc-Arg(Pbf)-Gly-OH involves the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .

Safety and Hazards

When handling Fmoc-Arg(Pbf)-Gly-OH, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

The strategy developed for the incorporation of Fmoc-Arg(Pbf)-OH in solid-phase peptide synthesis could be widely used to improve the performance of SPPS, including the industrial preparation of peptides .

properties

IUPAC Name

2-[[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H43N5O8S/c1-20-21(2)32(22(3)27-17-36(4,5)49-31(20)27)50(46,47)41-34(37)38-16-10-15-29(33(44)39-18-30(42)43)40-35(45)48-19-28-25-13-8-6-11-23(25)24-12-7-9-14-26(24)28/h6-9,11-14,28-29H,10,15-19H2,1-5H3,(H,39,44)(H,40,45)(H,42,43)(H3,37,38,41)/t29-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQWAYVRPZYYLAX-LJAQVGFWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H43N5O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

705.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Arg(Pbf)-Gly-OH

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